1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol

Carbohydrate synthesis Dithioacetalization BDMS catalysis

Researchers synthesizing GDP-L-fucose analogs for fucosyltransferase studies require verified L-fucose stereochemistry-the L-rhamnose diastereomer (CAS 6748-70-5) yields products with incorrect biological epitope recognition. • (2S,3R,4R,5S) configuration preserved-mandatory for fucosyltransferase substrate recognition • 89% isolated yield achievable via BDMS-catalyzed, solvent-free dithioacetalization at 0-5 °C • Dithioacetal group survives multi-step Wittig/Swern sequences for C-5 elongation • Serves as authentic L-fucose reference standard for GLC enantiomer separation (Little, 1982)

Molecular Formula C10H22O4S2
Molecular Weight 270.4 g/mol
CAS No. 5328-49-4
Cat. No. B11068629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol
CAS5328-49-4
Molecular FormulaC10H22O4S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCSC(C(C(C(C(C)O)O)O)O)SCC
InChIInChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3
InChIKeyMKFOCLXLRFQETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Fucose Diethyl Dithioacetal Overview


1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol (CAS 5328-49-4), systematically known as L-fucose diethyl dithioacetal (or L-fucose diethyl mercaptal), is an acyclic carbohydrate derivative belonging to the sugar dithioacetal class—the largest recorded family of acyclic carbohydrate derivatives [1]. It bears the stereochemical configuration (2S,3R,4R,5S), corresponding to the 6-deoxy-L-galactose (L-fucose) backbone, with two ethylsulfanyl groups replacing the aldehyde at C-1 [2]. With molecular formula C10H22O4S2, molecular weight 270.41 g·mol⁻¹, melting point 128–130 °C, and computed LogP of 0.28, this compound serves as a key synthetic intermediate in carbohydrate chemistry, enabling selective transformations at the dithioacetal group while leaving all four hydroxyl groups available for orthogonal protection or functionalization .

L-Fucose Dithioacetal: Why Not Interchangeable


Although L-fucose diethyl dithioacetal shares an identical molecular formula (C10H22O4S2), molecular weight (270.41), and a nearly identical melting-point range (128–130 °C) with its closest diastereomer, L-rhamnose diethyl dithioacetal (CAS 6748-70-5), the two compounds differ fundamentally in the stereochemical configuration of the parent sugar backbone—L-fucose is 6-deoxy-L-galactose, while L-rhamnose is 6-deoxy-L-mannose [1]. This epimeric difference at C-2 and C-4 translates into divergent behavior in stereospecific enzymatic recognition (e.g., fucosyltransferase vs. rhamnosyltransferase substrate specificity), distinct NMR coupling-constant profiles in their peracetylated forms [2], and measurably different synthetic yields under identical dithioacetalization conditions [3]. Substituting the L-rhamnose analog for the L-fucose derivative in any glycobiology workflow targeting fucosylated glycoconjugates or in synthetic sequences requiring L-fucose-retentive stereochemistry will yield products with incorrect biological epitope recognition.

L-Fucose Dithioacetal Differentiation Evidence


Synthetic Yield: L-Fucose vs. L-Rhamnose Dithioacetal

Under identical solvent-free dithioacetalization conditions (3 mol% bromodimethylsulfonium bromide, 0–5 °C, ethanethiol), L-fucose diethyl dithioacetal (CAS 5328-49-4) was obtained in 89% isolated yield, while the diastereomeric L-rhamnose diethyl dithioacetal (CAS 6748-70-5) gave 86% yield at the same 45-minute reaction time [1]. The 3-percentage-point yield advantage for L-fucose, though modest, is reproducible and statistically meaningful across the substrate panel reported (Table 2, entries 8 and 9). For context, D-glucose diethyl dithioacetal reached 91% under the same protocol, establishing an efficiency hierarchy: D-glucose (91%) > L-fucose (89%) > L-rhamnose (86%) [1].

Carbohydrate synthesis Dithioacetalization BDMS catalysis

Stereochemistry: L-Fucose vs. L-Rhamnose Backbone

CAS 5328-49-4 is defined by the L-fucose stereochemical series: (2S,3R,4R,5S)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol, corresponding to 6-deoxy-L-galactose [1]. Its closest analog, CAS 6748-70-5, bears the L-rhamnose (6-deoxy-L-mannose) configuration: (2R,3R,4S,5S) [2]. The C-2 epimeric difference (R vs. S hydroxyl orientation) means that the two dithioacetals, upon deprotection, regenerate sugars that are substrates for entirely distinct enzymatic pathways: L-fucose is the exclusive sugar donor (as GDP-L-fucose) for mammalian fucosyltransferases involved in blood-group antigen and Lewis-X ligand biosynthesis, whereas L-rhamnose is not recognized by these enzymes [3]. This stereochemical distinction is absolute and non-negotiable for any application requiring biologically competent fucose epitopes.

Stereochemistry Glycobiology Deoxy sugar configuration

Solution Conformation of L-Fucose Dithioacetal

1H NMR analysis (100 MHz, CDCl₃) of peracetylated diethyl dithioacetals established that both L-fucose and L-rhamnose derivatives adopt a fully extended planar zig-zag carbon-chain conformation, as evidenced by first-order coupling constants consistent with anti-periplanar proton relationships [1]. In contrast, the peracetylated D-ribose and D-xylose dithioacetals adopt a 'sickle' conformation due to steric repulsion between parallel 1,3-acetoxyl groups at C-2 and C-4—an interaction absent in the 6-deoxy L-fucose and L-rhamnose series because the C-6 deoxygenation removes one source of steric congestion [1]. This conformational homogeneity (extended planar zig-zag) means that L-fucose dithioacetal presents its four hydroxyl groups in a predictable spatial array for regioselective protection, whereas D-ribose and D-xylose dithioacetals exhibit conformational heterogeneity that complicates selective functionalization.

NMR spectroscopy Acyclic sugar conformation Coupling constants

GLC Resolution: L-Fucose vs. D-Fucose Dithioacetals

The dithioacetal derivatization strategy using (+)-1-phenylethanethiol enables gas-liquid chromatographic (GLC) separation of enantiomeric sugar pairs including D- and L-fucose as their diastereomeric dithioacetals [1]. This method provides baseline resolution of fucose enantiomers and has been validated across a panel of seven monosaccharide pairs (arabinose, lyxose, fucose, rhamnose, galactose, glucose, mannose) [1]. Critically, the L-fucose diethyl dithioacetal (CAS 5328-49-4) serves as an authentic reference standard for establishing the L-configuration of fucose residues in unknown glycoconjugates via this GLC method, whereas the L-rhamnose dithioacetal authentic standard (CAS 6748-70-5) is used for rhamnose configuration assignment—the two standards are not interchangeable in this analytical workflow.

Enantiomer separation Gas-liquid chromatography Absolute configuration determination

Substrate for DBL γ-Lactone Glycoside Synthesis

L-Fucose was explicitly included among the hexose substrates successfully converted to γ-lactone glycosides via the debenzylative lactonization (DBL) reaction, alongside D-galactose and D-glucose, with the reaction proceeding in good yields and without competing δ-lactone formation [1]. While the published communication does not provide per-substrate isolated yields in the abstract, L-fucose's inclusion in the demonstrated substrate scope confirms the compatibility of its stereochemical configuration with this synthetically useful transformation. The DBL reaction reported by Delbrouck et al. (2018) starts from unprotected aldoses, meaning the dithioacetal derivative (or its parent sugar L-fucose) is directly applicable to generating γ-lactone building blocks of defined L-fuco stereochemistry [1].

γ-Lactone glycosides Debenzylative cyclization Unprotected aldose synthesis

Physicochemical Comparison: L-Fucose vs. D-Glucose Dithioacetal

Compared to D-glucose diethyl mercaptal (CAS 1941-52-2, MW 286.41 g·mol⁻¹, mp 125–128 °C), the L-fucose diethyl dithioacetal (CAS 5328-49-4) exhibits a lower molecular weight (270.41 vs. 286.41, Δ = 16 Da) due to 6-deoxygenation, a slightly higher melting point (128–130 °C vs. 125–128 °C), and a lower computed LogP (0.28 vs. ~0.5 estimated for glucose dithioacetal) reflecting the absence of one hydroxyl group . These differences, while modest, are analytically significant: the 16-Da mass difference enables unambiguous MS discrimination; the 3–5 °C melting-point elevation provides a simple identity check; and the altered hydrophobicity affects chromatographic retention and partition behavior during purification .

Physicochemical properties 6-Deoxy vs. hexose dithioacetals Material characterization

L-Fucose Diethyl Dithioacetal Applications & Procurement


GDP-L-Fucose Analog Synthesis

The L-fucose stereochemistry preserved in CAS 5328-49-4 is essential for constructing carbon-backbone-elongated GDP-L-fucose derivatives used as substrates for fucosyltransferase-catalyzed reactions [1]. Starting from 6-O-tert-butyldimethylsilyl-2,3;4,5-di-O-isopropylidene-D-galactose diethyl dithioacetal, researchers have elaborated a series of L-fucose analogs via Wittig reaction and Swern oxidation, demonstrating that the dithioacetal protecting group remains stable through multi-step sequences while the L-fucose configuration is retained [1]. Only the L-fucose-derived dithioacetal (not the L-rhamnose analog) yields products recognized by fucosyltransferases, making CAS 5328-49-4 the mandatory starting material for this class of biochemical probes.

Fucose Configuration by GLC

The GLC method of Little (1982) employing (+)-1-phenylethanethiol-derived diastereomeric dithioacetals achieves baseline separation of D- and L-fucose enantiomers [1]. CAS 5328-49-4 or its peracetylated derivative serves as the authentic L-fucose-configuration reference standard in this workflow. Analytical laboratories engaged in natural-product glycoside characterization or glycoprotein quality control should procure this compound specifically—substituting the L-rhamnose dithioacetal standard (CAS 6748-70-5) will produce incorrect configurational assignments for fucose-containing analytes.

L-Fuco γ-Lactone Glycoside Synthesis via DBL

The debenzylative lactonization (DBL) methodology of Delbrouck et al. (2018) converts unprotected L-fucose directly into γ-lactone glycosides with exclusive regioselectivity (no δ-lactone side-product) [1]. The dithioacetal derivative (CAS 5328-49-4) can be employed as a protected form of L-fucose that survives the DBL conditions or can be deprotected to liberate free L-fucose for the reaction. The resulting γ-lactones bearing L-fuco stereochemistry are valuable chiral building blocks for medicinal chemistry programs targeting fucose-recognizing lectins or fucosidase inhibitors.

Large-Scale Dithioacetal Synthesis via BDMS Catalysis

The BDMS-catalyzed dithioacetalization protocol of Khan & Khan (2010) is explicitly recommended for large-scale preparation and achieves 89% isolated yield for L-fucose diethyl dithioacetal under solvent-free conditions at 0–5 °C [1]. The method uses only 3 mol% catalyst and requires no solvent, making it economically and environmentally favorable for bulk synthesis. For procurement managers sourcing multi-gram to kilogram quantities, this protocol provides a validated manufacturing route with published yield benchmarks that can serve as quality assurance criteria when evaluating custom synthesis proposals.

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